Inuchinenolide B
Description
Contextualization within Sesquiterpene Lactone Research
Inuchinenolide B is chemically classified as a sesquiterpene lactone, a large and diverse group of secondary metabolites found extensively in the plant kingdom. researchgate.netnih.gov These compounds are characterized by a 15-carbon skeleton (sesquiterpene) linked to a lactone ring. Specifically, this compound is identified as a 12,8-guaianolide, a specific structural subclass of sesquiterpene lactones. researchgate.net
The Asteraceae family, to which the Inula genus belongs, is a particularly rich source of these compounds, with researchers having identified over 5,000 different sesquiterpene lactones from this family alone. Many of these compounds, including this compound, are investigated for their potential biological activities. researchgate.net The structural backbone, often featuring an α,β-unsaturated-γ-lactone, is a subject of interest in medicinal chemistry research for its potential bioactivities.
Significance of Natural Product Chemistry in Contemporary Discovery Research
Natural product chemistry plays a pivotal role in the discovery of novel chemical entities with potential applications in various scientific fields. The investigation of compounds derived from natural sources, such as plants, is a cornerstone of this research. The genus Inula, for instance, is known for producing a wide array of metabolites, including terpenoids, flavonoids, and lignins, which have shown a range of pharmacological activities. researchgate.net
The isolation and characterization of specific molecules like this compound from plants such as Inula aucheriana, Inula hookeri, and Inula hupehensis exemplify the process of contemporary discovery research. scielo.brworktribe.comnaturalproducts.net This process involves the extraction, isolation, and structural elucidation of new or previously known compounds from natural sources to explore their chemical properties and biological potential. Such research provides a pipeline of novel chemical structures that can serve as a basis for further scientific investigation.
Overview of Academic Research Trajectories for this compound
The academic research trajectory for this compound follows a classical path in natural product chemistry. The initial step involves its isolation from the aerial parts of various plant species, most notably from the genus Inula. scielo.brredalyc.org
Following isolation, the primary focus shifts to structural elucidation. Researchers have utilized a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry, to determine its precise chemical structure. scielo.br This analysis established the molecular formula of this compound as C₁₇H₂₂O₅. scielo.br
A significant path of investigation has been the evaluation of this compound's cytotoxic properties. scielo.brresearchgate.net Studies have assessed its effect on various human cancer cell lines, providing data on its potential as a cytotoxic agent. scielo.brabc.org.brscielo.br This line of inquiry aims to understand the compound's activity at a cellular level, which is a common objective for newly isolated natural products. scielo.br These studies often compare its activity with other sesquiterpene lactones isolated from the same plant source. scielo.brresearchgate.net
Detailed Research Findings
Research has provided specific data regarding the chemical properties and cytotoxic activity of this compound.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₂O₅ | scielo.br |
| Classification | Sesquiterpene Lactone (12,8-guaianolide) | researchgate.net |
| Natural Source(s) | Inula aucheriana, Inula hookeri, Inula hupehensis | scielo.brworktribe.comnaturalproducts.net |
Table 2: Reported Cytotoxic Activity (IC₅₀) of this compound
| Cell Line | Cancer Type | Reported IC₅₀ (µg/mL) | Reported IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| HepG-2 | Human Liver Cancer | 56.6 | 172 | scielo.brscielo.br |
| MCF-7 | Human Breast Cancer | 39.0 | 118 | scielo.brscielo.br |
| MCF-7 | Human Breast Cancer | Not Reported | 15.5 | scielo.br |
| A-549 | Human Lung Cancer | 55.7 | 169 | scielo.brscielo.br |
IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a substance needed to inhibit a biological process by half.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H22O5 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
[(3aR,6S,8R,8aR,9aR)-8-hydroxy-5,8-dimethyl-1-methylidene-2-oxo-4,6,7,8a,9,9a-hexahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate |
InChI |
InChI=1S/C17H22O5/c1-8-5-13-11(9(2)16(19)22-13)6-12-15(8)14(21-10(3)18)7-17(12,4)20/h11-14,20H,2,5-7H2,1,3-4H3/t11-,12-,13-,14+,17-/m1/s1 |
InChI Key |
PHMCCYUSORUPSX-MNLSVMLLSA-N |
Isomeric SMILES |
CC1=C2[C@@H](C[C@H]3[C@@H](C1)OC(=O)C3=C)[C@](C[C@@H]2OC(=O)C)(C)O |
Canonical SMILES |
CC1=C2C(CC3C(C1)OC(=O)C3=C)C(CC2OC(=O)C)(C)O |
Origin of Product |
United States |
Origin, Isolation, and Advanced Spectroscopic Characterization Methodologies for Inuchinenolide B
Botanical Sources and Ethnobotanical Relevance
Inula Species and Related Genera as Primary Sources
Inuchinenolide B is a sesquiterpene lactone found primarily within plants of the Inula genus, which belongs to the Asteraceae family. scielo.brresearchgate.net Species such as Inula hupehensis and Inula aucheriana have been identified as natural sources of this compound. scielo.brnaturalproducts.net The genus Inula encompasses approximately 100 species of perennial herbs and subshrubs. scielo.brscielo.br These plants are known to produce a variety of secondary metabolites, with sesquiterpene lactones being a prominent class. scielo.brresearchgate.net The presence of this compound has been reported in the aerial parts of Inula aucheriana. scielo.brnih.gov
Geographical Distribution and Biodiversity Implications in Research
The Inula genus has a wide distribution across the temperate and warmer regions of Europe, Asia, and Africa. scielo.brscielo.br For instance, Inula aucheriana is found in the West Azerbaijan province of Iran. scielo.brscielo.br Inula britannica is native to Europe and temperate Asia, including countries like China, Korea, and Mongolia. cabidigitallibrary.orgusda.gov The geographical distribution of these source plants has significant implications for phytochemical research. Biodiversity within the Inula genus can lead to variations in the chemical composition of individual plants, potentially influencing the yield and discovery of compounds like this compound. The study of different populations of these plants can provide insights into the chemotaxonomy and ecological role of such compounds. mdpi.com The preservation of this biodiversity is crucial for ensuring the continued availability of these natural resources for scientific investigation. nih.govacademicjournals.org
Methodologies for Targeted Extraction and Fractionation from Biological Matrices
The isolation of this compound from its natural plant sources involves a multi-step process that begins with extraction and is followed by fractionation and purification.
Solvent-Based Extraction Optimization Techniques
The initial step in isolating this compound is the extraction from the plant material. This is a critical process that aims to efficiently remove the target compound from the complex plant matrix. ksu.edu.sa Solvent-based extraction is a common method, and the choice of solvent is crucial for maximizing the yield of sesquiterpene lactones. ect-journal.kzresearchgate.net
Optimization of extraction conditions involves considering several factors:
Solvent Polarity: Sesquiterpene lactones have varying polarities, necessitating the use of different solvents or solvent mixtures for effective extraction. ect-journal.kz
Extraction Method: Techniques such as maceration, Soxhlet extraction, and ultrasound-assisted extraction are employed. ksu.edu.sanih.gov For example, a common approach involves soaking the powdered plant material in a solvent like methanol (B129727) or ethanol (B145695). jfda-online.comnih.gov
Temperature and Time: The duration and temperature of the extraction process can significantly impact the efficiency and the integrity of the extracted compounds. researchgate.net
A general procedure might involve extracting the dried and powdered plant material with a solvent at room temperature or with moderate heat. The resulting crude extract is then filtered and concentrated under reduced pressure to yield a residue that contains a mixture of compounds, including this compound.
Preparative Chromatographic Separation Approaches
Following extraction, the crude extract undergoes fractionation and purification to isolate this compound. Preparative chromatography is a key technique used for this purpose. waters.comrotachrom.com
Column chromatography is a fundamental and widely used method for the purification of compounds from a mixture. miamioh.educhromtech.com The principle of this technique lies in the differential adsorption of the components of the mixture onto a solid stationary phase as a liquid mobile phase passes through it. ijcrt.orgrnlkwc.ac.in
For the isolation of this compound, the crude extract is typically subjected to column chromatography using a stationary phase like silica (B1680970) gel. units.it The process involves the following steps:
Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent. miamioh.edu
Sample Loading: The concentrated crude extract is dissolved in a minimal amount of solvent and loaded onto the top of the column. chromtech.com
Elution: A solvent or a gradient of solvents (the mobile phase) is passed through the column. The polarity of the mobile phase is gradually increased. This causes the different compounds in the mixture to move down the column at different rates based on their affinity for the stationary phase and their solubility in the mobile phase.
Fraction Collection: The eluate is collected in a series of fractions. Each fraction is then analyzed, often using thin-layer chromatography (TLC), to identify the fractions containing the desired compound.
Fractions containing this compound are then combined and the solvent is evaporated to yield the purified compound. The purity of the isolated this compound is then confirmed using advanced spectroscopic techniques.
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Methanol |
Interactive Data Table: Botanical Sources of this compound
| Botanical Source | Family | Part Used |
|---|---|---|
| Inula hupehensis | Asteraceae | Not specified |
| Inula aucheriana | Asteraceae | Aerial parts |
Interactive Data Table: General Extraction and Chromatography Parameters
| Parameter | Description |
|---|---|
| Extraction Solvents | Methanol, Ethanol |
| Chromatography Stationary Phase | Silica Gel |
| Chromatography Type | Column Chromatography |
Counter-Current Chromatography Applications for Terpenoids
Counter-current chromatography (CCC) stands as a powerful liquid-liquid partition chromatography technique for the separation and purification of natural products, including terpenoids. nih.govnih.gov Unlike traditional solid-support chromatography, CCC utilizes a liquid stationary phase held in place by centrifugal force, while a liquid mobile phase passes through it. nih.govnih.gov This method offers distinct advantages such as the complete recovery of the sample without irreversible adsorption, minimal peak tailing, and a reduced risk of sample denaturation. nih.govnih.gov
The success of a CCC separation hinges on the careful selection of a biphasic solvent system. nih.govresearchgate.net For terpenoids, which are often hydrophobic, common solvent systems include combinations like n-hexane-acetonitrile, petroleum ether-ethyl acetate-methanol-water, and n-hexane-ethyl acetate-methanol-water. tandfonline.commdpi.com The efficiency of the separation is determined by the partition coefficient (K) of the target compounds between the two liquid phases, with an ideal range often cited as 0.5 < K < 2.0. tandfonline.com High-speed counter-current chromatography (HSCCC), a variant of CCC, has been successfully applied to the preparative isolation of various sesquiterpene lactones, demonstrating its efficacy and speed. tandfonline.comtautobiotech.comtandfonline.comnih.govresearchgate.net
Preparative High-Performance Liquid Chromatography (HPLC) and Flash Chromatography
Preparative High-Performance Liquid Chromatography (HPLC) and flash chromatography are indispensable tools in natural product chemistry for the isolation and purification of compounds like this compound. biotage.comchromatographydirect.com
Flash Chromatography is a rapid purification technique that utilizes a column packed with a solid stationary phase, typically silica gel. biotage.com A solvent (mobile phase) is pumped through the column to separate the components of a mixture based on their differing polarities and affinities for the stationary phase. biotage.com This method is particularly effective for the initial fractionation of crude plant extracts and for purifying lipophilic secondary metabolites. biotage.comscilit.com The integration of mass spectrometry (MS) with flash chromatography allows for targeted isolation of compounds, even those with weak or no UV chromophores. scilit.comthieme-connect.com
Preparative HPLC is a high-resolution chromatographic technique used for the final purification of compounds to a high degree of purity. It operates on similar principles to analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. Reversed-phase (RP) HPLC, with stationary phases like C18, is commonly used for the purification of moderately polar compounds such as sesquiterpene lactones. tautobiotech.com The purity of fractions obtained from preparative HPLC is often assessed by analytical HPLC. tautobiotech.comtandfonline.comnih.gov
Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation
The definitive identification of a natural product's structure, such as that of this compound, requires a combination of advanced spectroscopic and spectrometric methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. emerypharma.comemory.edu One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. researchgate.netscribd.com
For complex structures like this compound, two-dimensional (2D) NMR experiments are crucial for establishing connectivity between atoms. emerypharma.comresearchgate.net These include:
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. frontiersin.org
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is vital for assembling the carbon skeleton and placing functional groups. frontiersin.org
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, providing critical information about the relative stereochemistry of the molecule. frontiersin.org
The structure of this compound, a 12,8-guaianolide sesquiterpene lactone with an acetate (B1210297) group at C-14, has been confirmed through detailed 1D and 2D NMR data analysis. researchgate.netscielo.br
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular formula of a compound. innovareacademics.inresearchgate.net Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the unambiguous determination of the elemental composition. bioanalysis-zone.com This high accuracy is critical for distinguishing between compounds with the same nominal mass but different molecular formulas. bioanalysis-zone.com
Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are often used to ionize the molecule before it enters the mass analyzer. researchgate.net The molecular formula of this compound, C₁₇H₂₂O₅, was determined using HRESIMS. frontiersin.orgscielo.br Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides additional structural information by breaking the molecule into smaller fragments and analyzing their masses. iaph.es
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. koreascience.krewha.ac.kr This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. rsc.orgresearchgate.net The diffraction data allows for the precise determination of the positions of all atoms in the crystal lattice, thereby revealing the molecule's complete stereostructure. koreascience.krrsc.org
For many sesquiterpene lactones, X-ray crystallography has been instrumental in confirming their complex stereochemical arrangements. frontiersin.orgkoreascience.krrsc.org The absolute configuration of several related sesquiterpene lactones isolated from various Inula species has been established using this powerful method. koreascience.krewha.ac.kr
Chiroptical Spectroscopy (e.g., ECD, ORD) for Stereochemical Assignment
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are valuable for determining the absolute configuration of chiral molecules in solution. nsf.govbenthamdirect.com ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. frontiersin.org
The experimental ECD spectrum of a compound can be compared with the theoretically calculated spectrum for a specific enantiomer. frontiersin.orgbenthamdirect.comnih.gov A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. frontiersin.orgbenthamdirect.com This computational approach has become a powerful tool in natural product chemistry for stereochemical elucidation, especially when suitable crystals for X-ray analysis cannot be obtained. frontiersin.orgbenthamdirect.com
Chemical Synthesis and Derivatization Strategies for Inuchinenolide B and Analogues
Total Synthesis Approaches to Inuchinenolide B
The total synthesis of complex natural products like this compound serves as a platform for the development and validation of new synthetic strategies. Research in this area has primarily focused on its close relative, (+)-Ineleganolide, whose synthetic pathways offer direct insights applicable to the this compound structure.
Different research groups have conceptualized distinct retrosynthetic pathways to the Ineleganolide core, showcasing varied strategic disconnections.
One prominent strategy hinges on a biomimetic transannular Michael reaction to form the final polycyclic system from a macrocyclic precursor. researchgate.net This approach disconnects the complex pentacyclic core into a more manageable 11-membered macrocyclic diketone. researchgate.net This macrocycle, in turn, is envisioned to be assembled from simpler acyclic fragments through key bond-forming reactions such as the Nozaki-Hiyama-Kishi (NHK) macrocyclization. researchgate.net
A contrasting, convergent approach involves the coupling of two complex, enantioenriched fragments late in the synthesis. nih.gov This strategy aims to build complexity rapidly by joining two pre-functionalized building blocks. A key disconnection in this approach is a Michael addition and aldol (B89426) cascade reaction, which unites the fragments and simultaneously constructs the pentacyclic framework in a single, highly diastereoselective step. nih.gov
| Retrosynthetic Strategy | Key Disconnection Reaction | Precursor Type | Reference |
| Biomimetic Macrocyclization | Transannular Michael Reaction | 11-membered macrocycle | researchgate.net |
| Convergent Fragment Coupling | Michael Addition / Aldol Cascade | Two enantioenriched fragments | nih.gov |
Control over stereochemistry and regiochemistry is paramount in synthesizing a molecule with eight stereogenic centers like Ineleganolide. researchgate.net
Stereoselective Methods:
Diastereoselective Radical Cyclization: This method has been employed to furnish key bicyclic lactone intermediates, effectively setting the all-cis stereochemistry required for subsequent transformations. researchgate.net
Michael Addition/Aldol Cascade: In a convergent synthesis, the coupling of a highly strained bicyclic enone with another fragment triggers a cascade. This sequence, beginning with a Michael addition, proceeds through an aldol reaction and subsequent protonation to form two new bonds and four stereocenters in one step with high diastereoselectivity. nih.govyoutube.com
Nozaki-Hiyama-Kishi (NHK) Cyclization: This reaction is crucial for forming the macrocyclic precursor in certain strategies, controlling the geometry of the large ring. researchgate.net
Regioselective Methods:
Furan (B31954) Oxidation/Oxa-Michael Cascade: A one-pot reaction involving the oxidation of a furan moiety, followed by an intramolecular oxa-Michael addition, has been used to regioselectively construct the keto-tetrahydrofuran portion of the molecule. researchgate.net This targeted reaction avoids issues with the formation of this challenging structural unit that has hindered previous synthetic efforts. nih.gov
Semi-Synthesis and Biotransformation of this compound Precursors and Related Structures
Semi-synthesis and biotransformation offer alternative routes to complex molecules by leveraging the structures of naturally occurring precursors.
A notable biomimetic semi-synthesis of Ineleganolide and its regioisomer, Sinulochmodin C, was achieved starting from the related natural product 5-epi-sinuleptolide. nih.gov This transformation was accomplished through a base-mediated (using LiHMDS) double-transannular Michael cyclization, which elegantly demonstrates the plausible biosynthetic connections between these complex furanocembranoids. nih.gov
While specific biotransformation studies on this compound precursors are not extensively documented, the furan ring present in the structure is a known substrate for metabolic enzymes, particularly cytochrome P450s. nih.gov Biotransformation of furan-containing compounds often involves oxidation to generate reactive intermediates like epoxides or enediones, which can then be further modified. nih.gov Microbial biotransformation, using organisms such as filamentous fungi, is a powerful tool for reactions like hydroxylation and glycosylation on complex scaffolds, presenting a potential avenue for generating novel this compound derivatives. longdom.orgmdpi.com
Rational Design and Synthesis of this compound Derivatives and Analogs
The rational design of analogs aims to create novel structures with potentially improved or altered biological activities. This involves targeted chemical modifications and the generation of compound libraries.
The core structure of this compound and its synthetic intermediates offer multiple functional groups that can be chemically modified. These modifications can probe structure-activity relationships and generate new therapeutic leads.
Esterification: Hydroxyl groups within the molecule or on advanced synthetic intermediates can be acylated to form esters. Specialized esterification conditions using triphenyl phosphine (B1218219) oxide and oxalyl chloride have been developed for sensitive substrates during total synthesis. nih.gov
Reduction: Ketones and enones are common features in synthetic routes. For instance, the reduction of a ketolactone intermediate has been achieved with high diastereoselectivity using calcium chloride as a mediating agent. nih.gov
Oxidation: The introduction of oxygen functionality is a key challenge. C-H oxidation facilitated by O2 has been used in the final stages of a total synthesis to install a crucial hydroxyl group. nih.gov Allylic oxidation using reagents like selenium dioxide is a common strategy for functionalizing intermediates. acs.org
Addition Reactions: Michael additions are pivotal in several synthetic strategies for forming key carbon-carbon bonds and building the polycyclic core. nih.gov
Combinatorial chemistry provides a framework for the rapid synthesis of large numbers of different but structurally similar molecules. nih.gov Although a specific combinatorial library of this compound has not been reported, the principles are highly applicable.
Starting from a common synthetic intermediate, a library of this compound analogs could be generated. For example, a late-stage intermediate containing a hydroxyl or carboxylic acid group could be subjected to parallel synthesis. By reacting this intermediate with a diverse set of carboxylic acids (for esterification) or amines (for amidation), a library of analogs with varied substituents could be produced. Similarly, modifications to the furan ring or the peripheral isopropenyl group could be systematically explored. Such libraries would be invaluable for screening and identifying compounds with enhanced biological profiles. nih.gov
Preclinical Biological Activity Investigations of Inuchinenolide B
In Vitro Cellular Activity Spectrum
Modulation of Cell Proliferation and Apoptosis in Neoplastic Cell Lines
The cytotoxic and antiproliferative effects of Inuchinenolide B have been evaluated against several human cancer cell lines using the MTT assay. scielo.brresearchgate.net Research has demonstrated its ability to inhibit the growth of various neoplastic cells.
One study isolated this compound from Inula aucheriana and assessed its cytotoxicity. The compound displayed inhibitory activity against human breast adenocarcinoma (MCF-7), human liver carcinoma (HepG-2), and human lung carcinoma (A-549) cell lines. scielo.brresearchgate.net The half-maximal inhibitory concentration (IC50) values were determined to be 39.0 µg/mL (equivalent to 118 µM) for MCF-7 cells, 56.6 µg/mL (172 µM) for HepG-2 cells, and 55.7 µg/mL (169 µM) for A-549 cells. scielo.br Another investigation reported a different IC50 value of 15.5 µM for this compound against MCF-7 cells. scielo.br
Further research involving sesquiterpenoids from Inula lineariifolia also identified this compound as one of several compounds tested for cytotoxicity against human breast cancer cell lines MCF-7 and MDA-MB-231, as well as the normal breast cell line MCF-10A. nih.gov While this study focused primarily on the greater potency of sesquiterpenoid dimers, it noted that monomeric sesquiterpenoids like this compound also contributed to the antiproliferative profile of the plant's extracts. nih.gov The cytotoxic activities of these sesquiterpene lactones are often attributed to the presence of an α-methylene-γ-lactone moiety. nih.gov
While the cytotoxic data indicates an effect on cell proliferation, detailed mechanistic studies elucidating the specific pathways of apoptosis induction (e.g., caspase activation, cell cycle arrest) by isolated this compound are not extensively detailed in the reviewed literature. scielo.brscielo.br However, other sesquiterpene lactones isolated from the Inula genus have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines. scielo.br
Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 39.0 | 118 | scielo.br |
| HepG-2 | Liver Carcinoma | 56.6 | 172 | scielo.br |
| A-549 | Lung Carcinoma | 55.7 | 169 | scielo.br |
| MCF-7 | Breast Adenocarcinoma | Not specified in µg/mL | 15.5 | scielo.br |
Immunomodulatory and Anti-inflammatory Effects in Cellular Models
Extracts from various Inula species, the botanical source of this compound, have been reported to possess anti-inflammatory properties. nih.govresearchgate.net For instance, studies on other sesquiterpenoids from the genus have noted inhibitory activity against pro-inflammatory enzymes like 5-LOX. researchgate.net However, specific investigations into the direct immunomodulatory or anti-inflammatory effects of isolated this compound in cellular models were not identified in the reviewed scientific literature.
Antimicrobial Properties against Select Pathogen Models
The Inula genus is known in traditional medicine for properties that suggest antimicrobial action, and extracts from these plants have been shown to have antibacterial effects. nih.govscielo.br A dissertation mentioned the antimicrobial activity of the Inula genus generally. worktribe.com Despite these findings for the plant extracts, specific studies detailing the antimicrobial or antifungal spectrum of purified this compound against pathogen models are not available in the reviewed literature.
Other Investigated Biological Activities (e.g., enzyme inhibition in vitro)
Research on an 80% ethanol (B145695) extract of Inula aucheriana demonstrated inhibitory activity against several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, and tyrosinase. researchgate.net However, the study identified the major compound in the active extract as luteolin, and the enzyme-inhibiting effects were not specifically attributed to this compound. researchgate.net The potential for this compound to act as an enzyme inhibitor has not been specifically reported in the reviewed literature.
In Vivo Efficacy Studies in Non-Human Animal Models
Evaluation in Xenograft Models for Antineoplastic Potential
While various compounds from the Inula genus, such as Japonicone A and acetylbritannilactone, have been investigated for their in vivo anti-tumor activities, no studies evaluating the efficacy of this compound in xenograft models for its antineoplastic potential were found in the reviewed scientific literature. researchgate.net
Assessment of Anti-inflammatory Responses in Relevant Animal Models
The genus Inula, from which this compound is isolated, has a history of use in traditional medicine for treating inflammatory conditions. nih.gov Scientific investigations into various species of this genus have demonstrated anti-inflammatory activities, often attributed to the presence of sesquiterpene lactones. nih.govresearchgate.net This class of compounds is recognized for its potential to modulate inflammatory pathways. researchgate.net
However, based on a review of the available scientific literature, specific preclinical studies evaluating the anti-inflammatory effects of isolated this compound in relevant animal models of inflammation, such as carrageenan-induced paw edema or croton oil-induced ear edema, have not been extensively reported. While extracts from plants like Inula aucheriana and Inula japonica have shown anti-inflammatory potential, the direct contribution and in vivo efficacy of this compound as a singular agent in animal models remain an area requiring further investigation. researchgate.netjst.go.jp
Investigation of Other Preclinical Pharmacological Models
Beyond its potential role in inflammation, this compound has been the subject of preclinical investigations in other pharmacological models, most notably for its cytotoxic activity against various cancer cell lines. These in vitro studies are crucial in the early stages of anticancer drug discovery.
Research has demonstrated that this compound exhibits cytotoxic effects by inhibiting the growth of several human cancer cell lines. One study isolated this compound from Inula aucheriana and evaluated its activity using the MTT assay. researchgate.net The results showed that the compound was cytotoxic to human liver cancer (HepG-2), human breast cancer (MCF-7), and human lung cancer (A-549) cells. researchgate.net Another investigation reported similar cytotoxic activity for this compound against MCF-7 cells. researchgate.net The potency of this cytotoxic effect is typically measured by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro. The reported IC₅₀ values for this compound vary between studies and cell lines, highlighting differences in cell sensitivity to the compound. researchgate.netresearchgate.net
The cytotoxic potential of sesquiterpene lactones like this compound is often linked to the presence of an α-methylene-γ-lactone group, which can interact with biological macromolecules. nih.gov The findings from these preclinical in vitro models suggest that this compound could be a candidate for further cancer research studies. researchgate.net
Table 1: In Vitro Cytotoxic Activity of this compound Against Various Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 39.0 | 118 | researchgate.netresearchgate.net |
| HepG-2 | Hepatocellular Carcinoma | 56.6 | 172 | researchgate.net |
| A-549 | Lung Carcinoma | 55.7 | 169 | researchgate.net |
Molecular and Cellular Mechanisms of Action of Inuchinenolide B
Identification of Molecular Targets and Ligand-Receptor Interactions
The initial step in characterizing a compound's mechanism of action involves identifying its direct molecular binding partners within the cell. danaher.com This process is essential for understanding how a compound initiates a biological response.
Direct protein binding studies aim to identify the specific proteins that a compound interacts with. Techniques such as equilibrium dialysis, affinity chromatography, and pull-down assays are commonly employed to determine these interactions and measure binding affinity. mdpi.comresearchgate.netwuxiapptec.comcore.ac.uk These methods can reveal the primary targets of a drug, providing a foundation for understanding its mechanism of action. danaher.com
Currently, specific data from direct protein binding studies for Inuchinenolide B, such as identified protein targets or binding affinity constants, are not available in the reviewed scientific literature.
Table 1: Methodologies for Direct Protein Binding Analysis
| Technique | Principle | Information Gained |
|---|---|---|
| Equilibrium Dialysis | A semipermeable membrane separates a protein solution from a drug solution, allowing the free drug to equilibrate across the membrane. nih.gov | Binding affinity (Kd), fraction of unbound drug. researchgate.net |
| Affinity Chromatography | The compound (ligand) is immobilized on a stationary phase to capture binding proteins from a cell lysate. core.ac.uk | Identification of potential protein targets. |
| Pull-Down Assay | A "bait" protein is used to capture its binding partners ("prey") from a cell lysate. mdpi.com | Confirmation of protein-protein or protein-compound interactions. |
| Direct Mass Spectrometry | Mass spectrometry is used to measure protein-drug complexes directly from cell lysates, identifying the bound drug by the protein's mass shift. | Identification of bound drugs and quantification of binding in a cellular context. |
Enzyme inhibition is a common mechanism of action for many compounds. Profiling a compound against a panel of enzymes can identify specific catalytic activities that it modulates. frontiersin.org Kinetic studies further characterize this inhibition, determining parameters like the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), and clarifying the mode of inhibition (e.g., competitive, non-competitive). mdpi.comnih.govthermofisher.com
While this compound belongs to the class of sesquiterpene lactones, which are known to interact with various enzymes, detailed enzyme inhibition profiles and specific kinetic data (IC₅₀, Kᵢ) for this compound are not specified in the currently available scientific literature.
Table 2: Key Parameters in Enzyme Inhibition Kinetics
| Parameter | Definition | Significance |
|---|---|---|
| IC₅₀ | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | Measures the potency of an inhibitor. |
| Kᵢ (Inhibition Constant) | The dissociation constant for the inhibitor and the enzyme. | Provides a measure of the inhibitor's binding affinity. A lower Kᵢ indicates a higher affinity. dntb.gov.ua |
| Vₘₐₓ (Maximum Velocity) | The maximum rate of an enzyme-catalyzed reaction at substrate saturation. | Can be affected by non-competitive and uncompetitive inhibitors. dntb.gov.ua |
| Kₘ (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vₘₐₓ. | Can be affected by competitive and mixed-type inhibitors. thermofisher.com |
Elucidation of Intracellular Signaling Pathway Modulation
Compounds frequently exert their effects by modulating complex intracellular signaling cascades that control fundamental cellular processes like inflammation, proliferation, and cell death.
The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a critical role in regulating immune and inflammatory responses, cell survival, and proliferation. wikipedia.orgembopress.orgnih.gov In the canonical pathway, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. wikipedia.org Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation. wikipedia.orgembopress.orgnih.gov This allows the freed NF-κB to translocate to the nucleus and activate the transcription of target genes. wikipedia.org
Some studies on plants from the Inula genus, from which this compound is derived, suggest an interaction with the NF-κB signaling pathway. scribd.com However, specific details on how this compound directly modulates key components of this pathway, such as the phosphorylation of IKK or IκBα, are not yet fully elucidated in the available research.
The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that convert extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, inflammation, and apoptosis. researchgate.netfrontiersin.org The main MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. mdpi.comresearchgate.net These kinases form a three-tiered module where a MAPKKK activates a MAPKK, which in turn activates a MAPK through phosphorylation. researchgate.net The balance between the activation of these different MAPK branches often determines the cellular outcome. frontiersin.org
While other sesquiterpene lactones have been shown to modulate MAPK signaling, specific research detailing the effects of this compound on the phosphorylation status of ERK, JNK, or p38 has not been identified in the reviewed literature. There is a mention of this compound in a study investigating other sesquiterpene lactones and their impact on JNK and p38, but direct data on this compound itself is not provided. dntb.gov.ua
Table 3: Major MAPK Signaling Subfamilies
| Pathway | Primary Activators | General Cellular Functions |
|---|---|---|
| ERK (p42/p44 MAPK) | Mitogens, growth factors. wikipedia.org | Proliferation, cell survival, differentiation. danaher.com |
| JNK/SAPK | Cellular stress (e.g., UV radiation), inflammatory cytokines. frontiersin.org | Apoptosis, inflammation, stress response. researchgate.net |
| p38 MAPK | Cellular stress, inflammatory cytokines. mdpi.com | Apoptosis, inflammation, cell cycle control. mdpi.com |
Apoptosis is a form of programmed cell death essential for tissue homeostasis. gsea-msigdb.org It is executed through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. researchgate.net Both pathways converge on the activation of caspases, a family of proteases that dismantle the cell. mdpi.com The intrinsic pathway is regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax, Bak, and Bid). ebi.ac.ukfrontiersin.org The ratio of these proteins determines mitochondrial integrity and the release of cytochrome c, which initiates the activation of caspase-9 and the subsequent caspase cascade. nih.govnih.govmedbullets.com
The capacity of this compound to induce apoptosis and modulate specific components of the apoptotic machinery, such as the activation of specific caspases (e.g., caspase-3, -8, -9) or the expression levels of Bcl-2 family proteins, has not been detailed in the available scientific literature.
Table 4: Key Protein Families in Apoptosis Regulation
| Protein Family | Members | Function in Apoptosis |
|---|---|---|
| Caspases | Initiators: Caspase-2, -8, -9, -10Executioners: Caspase-3, -6, -7 | Initiators: Activate executioner caspases in response to apoptotic signals. researchgate.netExecutioners: Cleave cellular substrates to carry out apoptosis. mdpi.com |
| Bcl-2 Family (Anti-apoptotic) | Bcl-2, Bcl-xL, Mcl-1 | Inhibit apoptosis by sequestering pro-apoptotic members and preventing mitochondrial outer membrane permeabilization. ebi.ac.uknih.gov |
| Bcl-2 Family (Pro-apoptotic) | Effectors: Bax, BakBH3-only: Bid, Bim, Puma, Noxa | Effectors: Form pores in the mitochondrial membrane, leading to cytochrome c release. frontiersin.orgBH3-only: Sense cellular stress and activate effector proteins or inhibit anti-apoptotic proteins. free.fr |
Cell Cycle Regulatory Protein and Kinase Modulation
This compound has been identified as a modulator of the cell cycle, a fundamental process for cell proliferation. The progression through the cell cycle is orchestrated by a family of protein kinases known as cyclin-dependent kinases (CDKs), whose activities are controlled by their association with cyclins and are subject to regulation by CDK inhibitors (CKIs). libretexts.orgcusabio.com
The mammalian cell cycle is classically divided into four main phases: G1, S, G2, and M. libretexts.org The transition between these phases is driven by the sequential activation and deactivation of specific CDK-cyclin complexes. libretexts.org For instance, CDK4/6 in complex with cyclin D initiates the phosphorylation of the retinoblastoma protein (pRb) in early G1, which leads to the release of E2F transcription factors, thereby promoting entry into the S phase. libretexts.org Subsequently, CDK2/cyclin E and CDK2/cyclin A complexes are crucial for the initiation and progression of DNA synthesis during the S phase. libretexts.orgfrontiersin.org The G2/M transition and mitosis are then driven by CDK1/cyclin B complexes. libretexts.org
Research indicates that certain compounds can influence the cell cycle by modulating the activity of these key regulatory proteins. For example, the IKKα kinase, but not IKKβ, has been shown to have a role in regulating the M phase of the cell cycle. nih.gov Knockdown of IKKα leads to an accumulation of cells in the G2/M phase, an effect associated with the upregulation of cyclin B1. nih.gov This suggests that IKKα may regulate M phase progression by modulating Aurora A phosphorylation and activation. nih.gov
Furthermore, the transactivation of certain promoters by the transcription factor B-Myb is repressed by its negative regulatory domain (NRD). This repression is relieved by phosphorylation of the NRD by the Cdk2-CyclinA complex, highlighting a direct link between CDKs and the transcriptional machinery that governs cell cycle progression. nih.gov
The table below summarizes key protein kinases and their roles in cell cycle regulation, which are potential targets for compounds like this compound.
| Kinase/Complex | Phase of Action | Key Function |
| CDK4/6-cyclin D | Early G1 | Initiates pRb phosphorylation, promoting G1/S transition. libretexts.org |
| CDK2-cyclin E | Late G1/S | Drives cells into S phase. |
| CDK2-cyclin A | S phase | Mediates progression through S phase. libretexts.org |
| CDK1-cyclin B | G2/M | Initiates mitosis. libretexts.org |
| IKKα | M phase | Regulates M phase progression through Aurora A modulation. nih.gov |
| Cdk2-CyclinA | S phase | Relieves B-Myb autoinhibition to activate transcription. nih.gov |
Influence on Protein Synthesis Pathways
The synthesis of proteins is a vital cellular process that is intricately regulated. Insulin, for example, is a potent anabolic stimulus that can promote muscle protein synthesis by increasing the initiation of mRNA translation. nih.gov This effect is often linked to the increased availability of amino acids and enhanced muscle blood flow. nih.gov
Key signaling pathways are involved in controlling protein synthesis in response to stimuli like nutrients. Branched-chain amino acids (BCAAs), particularly leucine, have anabolic effects by increasing the rate of protein synthesis. nih.gov This is mediated through the phosphorylation of the mammalian target of rapamycin (B549165) (mTOR) and the subsequent activation of 70-kD S6 protein kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). nih.gov The activation of p70S6K enhances the translation of specific mRNAs. nih.gov
The process of protein synthesis itself is energy-intensive, requiring significant ATP for various steps, including amino acid activation and peptide bond formation. frontiersin.orgtum.de The availability of essential minerals like magnesium, potassium, zinc, and boron is also crucial for different stages of protein biosynthesis, from nucleic acid synthesis to the formation of peptide linkages. tum.de
Post-translational modifications (PTMs) such as phosphorylation, glycosylation, and acetylation are critical for the proper folding, activity, and regulation of newly synthesized proteins. ozbiosciences.com These modifications can determine a protein's localization, interactions, and stability within the cell. ozbiosciences.com
Bioinformatic and Computational Approaches to Mechanism Elucidation
Molecular Docking Simulations for Target Prediction
Molecular docking is a computational technique widely used in drug discovery to predict the binding orientation and affinity of a small molecule to a target protein. researchgate.net This method is instrumental in identifying potential biological targets for a compound of interest. plos.org By simulating the interaction between a ligand and a protein, docking algorithms can score and rank different binding poses, with lower binding energy scores generally indicating a more favorable interaction. frontiersin.org
The process often involves preparing the 3D structures of both the ligand (e.g., this compound) and a library of potential protein targets. The ligand is then "docked" into the binding site of each protein, and the resulting complexes are evaluated. jbiochemtech.com For instance, in a study to identify potential inhibitors against a bacterial protein, molecular docking predicted the compound with the highest docking score as a promising candidate. jbiochemtech.com
Inverse docking is a related approach where a single ligand is screened against a large database of protein structures to identify its most likely targets. researchgate.net The reliability of docking predictions can be enhanced by comparing the results with known ligand-protein interactions and by using multiple scoring functions. researchgate.net
Molecular Dynamics Simulations to Elucidate Binding Stability
Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. nih.gov MD simulations provide a dynamic view of the complex, allowing researchers to observe how the ligand and protein interact and adapt to each other in a simulated physiological environment. mdpi.comnih.gov
A key metric used to evaluate stability in MD simulations is the root-mean-square deviation (RMSD), which measures the average deviation of atomic positions from a reference structure. frontiersin.orgmdpi.com A stable RMSD over the course of the simulation suggests that the ligand remains securely bound within the protein's binding pocket. mdpi.com Other parameters, such as the radius of gyration (Rg) and the number of hydrogen bonds formed between the ligand and protein, also provide insights into the stability and nature of the interaction. jbiochemtech.comthaiscience.info
By calculating the binding free energy, often using methods like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), researchers can further quantify the strength of the interaction and compare the stability of different binding modes. frontiersin.orgthaiscience.info These simulations are crucial for validating docking results and providing a more detailed understanding of the binding mechanism at an atomic level. nih.gov
Network Pharmacology and Pathway Enrichment Analysis
Network pharmacology is an approach that investigates the complex interactions between drugs, targets, and biological pathways. neist.res.infrontiersin.orgplos.org It moves beyond the "one drug, one target" paradigm to embrace a more holistic view of a compound's effects on the entire cellular network. plos.org
The process typically begins with the identification of potential targets for a compound using databases and computational predictions. plos.org These targets are then used to construct interaction networks, such as compound-target and protein-protein interaction (PPI) networks. neist.res.in Analysis of these networks can reveal key proteins (hubs) that are highly interconnected and likely to be critical for the compound's mechanism of action. neist.res.in
Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are then performed on the identified targets. plos.orgnih.govmdpi.com GO analysis categorizes the targets based on their associated biological processes (BP), cellular components (CC), and molecular functions (MF). plos.orgnih.gov KEGG analysis maps the targets to specific signaling pathways. plos.orgnih.gov For example, enrichment analysis might reveal that a compound's targets are significantly involved in pathways like the PI3K-Akt, MAPK, or cell cycle pathways. neist.res.infrontiersin.orgnih.gov This provides valuable insights into the broader biological functions and signaling cascades that are modulated by the compound. mdpi.com
The table below presents a hypothetical example of a KEGG pathway enrichment analysis for potential targets of a compound.
| Pathway Name | Gene Count in Pathway | p-value |
| Pathways in cancer | 22 | < 0.05 |
| PI3K-Akt signaling pathway | 18 | < 0.05 |
| Proteoglycans in cancer | 14 | < 0.05 |
| Prostate cancer | 11 | < 0.05 |
| Focal adhesion | 11 | < 0.05 |
| This table is illustrative and based on general findings in network pharmacology studies. neist.res.in |
Structure Activity Relationship Sar Analysis of Inuchinenolide B and Its Analogues
Correlating Specific Structural Features with Biological Potency
The biological potency of Inuchinenolide B and its analogues is intricately linked to specific structural features. Key determinants of activity include the lactone ring, various functional groups, and the compound's stereochemistry.
The α-methylene-γ-lactone moiety is a hallmark of many biologically active sesquiterpene lactones and is widely considered to be a primary determinant of their cytotoxicity nih.gov. This electrophilic group can react with nucleophilic residues, such as cysteine, in biological macromolecules through a Michael-type addition. This covalent interaction can lead to the inhibition of key cellular processes and ultimately, cell death.
Modification of this reactive center is known to have a profound impact on biological activity. For instance, the saturation of the exocyclic double bond in the lactone ring generally leads to a significant reduction or complete loss of cytotoxic activity. Conversely, the introduction of additional alkylating groups can enhance cytotoxicity mdpi.com. While specific studies on the lactone ring modifications of this compound are not extensively documented, it is highly probable that its α-methylene-γ-lactone group is essential for its observed cytotoxic effects against cancer cell lines such as A-549.
Beyond the lactone ring, the presence and nature of other functional groups and substituents on the guaianolide skeleton play a significant role in modulating the biological potency of this compound and its analogues. These groups can influence the molecule's lipophilicity, electronic properties, and its ability to form non-covalent interactions with biological targets.
Stereochemistry is a critical factor influencing the biological activity of sesquiterpene lactones. The three-dimensional arrangement of atoms and functional groups dictates the molecule's shape and its ability to fit into the binding pocket of a biological target. Even subtle changes in stereochemistry can lead to significant differences in potency.
For instance, the fusion of the lactone ring to the carbocyclic skeleton can be either cis or trans, and this has been shown to affect the biological activity of sesquiterpene lactones. The relative orientation of substituents, such as hydroxyl and ester groups, also plays a crucial role in target recognition and binding affinity. The specific stereochemical configuration of this compound is therefore integral to its biological activity. Conformational flexibility, which allows the molecule to adopt a favorable conformation for binding, is another important aspect.
Rational Design Principles for Enhanced Bioactive Analogues
Based on the general SAR principles for guaianolides, several rational design strategies can be proposed to develop analogues of this compound with enhanced bioactivity. The primary goal of such strategies is often to optimize the molecule's reactivity, selectivity, and pharmacokinetic properties.
One key approach involves the modification of the α-methylene-γ-lactone moiety to fine-tune its reactivity. The introduction of electron-withdrawing or electron-donating groups in proximity to this Michael acceptor could modulate its electrophilicity, potentially leading to more selective interactions with target proteins.
Another strategy focuses on the derivatization of existing functional groups. For example, esterification or etherification of hydroxyl groups can alter the compound's lipophilicity and its ability to form hydrogen bonds, which may lead to improved cell permeability and target engagement. The synthesis of a series of ester derivatives with varying chain lengths and branching could help to systematically probe the impact of lipophilicity on cytotoxicity.
Furthermore, the synthesis of diastereomers and enantiomers of this compound would be invaluable for elucidating the precise stereochemical requirements for its biological activity. This knowledge can guide the design of analogues with optimized three-dimensional structures for enhanced target binding.
Finally, the creation of hybrid molecules that combine the pharmacophoric elements of this compound with those of other known cytotoxic agents represents a promising avenue for the development of novel anticancer drugs with potentially synergistic effects.
Computational SAR Modeling (e.g., Quantitative Structure-Activity Relationships (QSAR), 3D-QSAR)
Computational modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR, are powerful tools for elucidating the complex relationships between molecular structure and biological activity. While specific QSAR or 3D-QSAR studies on this compound have not been reported, the application of these methods to broader sets of sesquiterpene lactones has provided valuable insights.
QSAR studies on sesquiterpene lactones have successfully developed models that correlate cytotoxic activity with various molecular descriptors. These models have highlighted the importance of parameters related to the molecule's electronic properties, hydrophobicity, and the presence of specific structural motifs nih.govmdpi.com. For a diverse set of sesquiterpene lactones, 3D molecular descriptors have been used to create predictive models of their cytotoxic properties nih.gov.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide a more detailed, three-dimensional understanding of SAR. These models generate contour maps that visualize the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for activity. Such models have been successfully applied to various classes of anticancer agents to guide the design of more potent compounds nih.gov.
The development of a robust QSAR or 3D-QSAR model for a series of this compound analogues would be a significant step forward. Such a model would not only help to predict the activity of newly designed compounds but also provide a deeper understanding of the key molecular interactions driving the cytotoxic effects of this class of natural products.
Biosynthetic Pathway Elucidation of Inuchinenolide B
Identification of Precursor Molecules and Intermediates
The biosynthesis of all sesquiterpenes, including Inuchinenolide B, originates from universal five-carbon (C5) isoprenoid building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). royalsocietypublishing.orgnih.govup.ac.za These precursors are synthesized in plants through two distinct routes: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. royalsocietypublishing.orgnih.gov
The key steps in the formation of the guaianolide core are as follows:
Farnesyl Pyrophosphate (FPP) Synthesis: Three C5 units (two IPP and one DMAPP) are sequentially condensed to form the C15 precursor, farnesyl pyrophosphate (FPP). up.ac.zamdpi.com This reaction is catalyzed by FPP synthase.
Formation of the Germacrene Skeleton: The first committed step in the biosynthesis of many sesquiterpene lactones is the cyclization of the linear FPP molecule. For most guaianolides in the Asteraceae family, this is initiated by the enzyme germacrene A synthase, which converts FPP into (+)-germacrene A, a flexible ten-membered ring intermediate. tandfonline.comtandfonline.comresearchgate.net
Oxidation to Germacrene A Acid: The methyl group on the isopropenyl side chain of germacrene A undergoes a three-step oxidation. This process is catalyzed by the enzyme germacrene A oxidase, yielding germacrene A acid. tandfonline.commdpi.com
Lactonization to form Costunolide (B1669451): The formation of the characteristic γ-lactone ring is a critical step. Germacrene A acid is hydroxylated at the C6 position by costunolide synthase. mdpi.comresearchgate.net The resulting unstable intermediate spontaneously cyclizes to form (+)-costunolide. mdpi.com Costunolide is a key branching point intermediate, serving as the precursor for a vast array of germacranolides, eudesmanolides, and guaianolides. tandfonline.commdpi.com
Formation of the Guaianolide Skeleton: The conversion from the germacranolide skeleton of costunolide to the 5/7 bicyclic guaianolide core is a crucial rearrangement. It is hypothesized that this occurs via intermediates like parthenolide (B1678480) or kauniolide (B3029866). mdpi.comnih.gov For instance, the enzyme kauniolide synthase directly converts costunolide into kauniolide, which possesses the definitive guaianolide framework. researchgate.netnih.gov Subsequent enzymatic hydroxylations, acylations, and other modifications on this core structure would then lead to the final decorated molecule, this compound.
A proposed biosynthetic pathway for the formation of the guaianolide skeleton is outlined below.
| Step | Precursor | Intermediate/Product | General Enzyme Class |
| 1 | Isopentenyl Diphosphate (IPP) & Dimethylallyl Diphosphate (DMAPP) | Farnesyl Pyrophosphate (FPP) | Prenyltransferase |
| 2 | Farnesyl Pyrophosphate (FPP) | (+)-Germacrene A | Terpene Synthase |
| 3 | (+)-Germacrene A | Germacrene A Acid | Cytochrome P450 Monooxygenase |
| 4 | Germacrene A Acid | (+)-Costunolide | Cytochrome P450 Monooxygenase |
| 5 | (+)-Costunolide | Kauniolide (a guaianolide) | Cytochrome P450 Monooxygenase |
Characterization of Key Biosynthetic Enzymes (e.g., terpene synthases, cytochrome P450s)
The biosynthesis of this compound is dependent on the coordinated action of two major classes of enzymes: terpene synthases (TPS) and cytochrome P450 monooxygenases (CYPs). While the specific enzymes for the this compound pathway have not been individually characterized, studies on closely related compounds in the Asteraceae family have identified and functionally validated several key catalysts.
Terpene Synthases (TPS): These enzymes catalyze the initial cyclization of FPP to form the diverse carbon skeletons of terpenes.
Germacrene A Synthase (GAS): This enzyme is responsible for the conversion of FPP to (+)-germacrene A, the foundational step for the majority of sesquiterpene lactones in chicory, sunflower, and other Asteraceae species. mdpi.comtandfonline.comresearchgate.net In chicory (Cichorium intybus), two functional isoforms, a long and a short version, have been identified. tandfonline.comresearchgate.net
Cytochrome P450 Monooxygenases (CYPs): This vast superfamily of heme-containing enzymes is responsible for the extensive oxidative functionalization (e.g., hydroxylation, epoxidation) of the terpene backbone, which generates the immense structural diversity of these compounds. mdpi.com
Germacrene A Oxidase (GAO): This CYP enzyme, belonging to the CYP71AV subfamily, catalyzes the three-step oxidation of the C12-methyl group of germacrene A to a carboxylic acid, forming germacrene A acid. tandfonline.comtechscience.com
Costunolide Synthase (COS): Another CYP enzyme (e.g., CYP71BL family) that catalyzes the crucial 6α-hydroxylation of germacrene A acid, which facilitates the subsequent lactonization to form costunolide. mdpi.comresearchgate.net
Kauniolide Synthase (KLS): A remarkable multi-functional CYP was identified in feverfew (Tanacetum parthenium) that directly converts costunolide into the guaianolide kauniolide. nih.gov This enzyme performs a stereoselective hydroxylation followed by a cyclization and dehydration cascade, demonstrating the power of CYPs to orchestrate complex chemical rearrangements in the formation of the 5/7 bicyclic system of guaianolides. nih.govcsic.es
Further modifications to the guaianolide scaffold to produce this compound would require additional, yet-to-be-identified CYPs for specific hydroxylations and acyltransferases for the addition of acetate (B1210297) groups.
Genetic Basis of Biosynthesis: Gene Cluster Identification and Functional Characterization
In plants, the genes encoding the enzymes for a specific secondary metabolite pathway are often physically co-located on the chromosome, forming a biosynthetic gene cluster (BGC). This clustering facilitates the co-regulation and inheritance of the entire pathway.
While a specific BGC for this compound has not yet been reported, research into other sesquiterpene lactones suggests that such clusters exist. For example, there are indications of gene clustering for the biosynthesis of highly oxidized sesquiterpene lactones in sunflower and chicory. tandfonline.com A typical BGC for a guaianolide like this compound would be expected to contain the genes for:
A core terpene synthase (like germacrene A synthase).
Multiple cytochrome P450s (such as germacrene A oxidase, costunolide synthase, and other functionalizing oxidases).
Acyltransferases to attach acetate or other acyl groups.
Transcription factors that regulate the expression of the other genes in the cluster.
Transporter proteins that may be involved in sequestering the final product.
The identification of such clusters is typically achieved through genome sequencing and bioinformatic analysis, followed by functional verification of the candidate genes. Although the complete BGC for any sesquiterpene lactone remains to be fully pieced together, the discovery of partial clusters and the successful reconstruction of pathways in heterologous systems confirm the underlying genetic architecture. tandfonline.com
Metabolic Engineering Strategies for Enhanced this compound Production
The production of valuable sesquiterpene lactones directly from their native plant sources is often hampered by low yields and complex purification processes. nisr.or.jpnih.gov Metabolic engineering offers a promising alternative to enhance production, either in the native plant or by transferring the biosynthetic pathway to a microbial host like yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). nih.govresearchgate.net
Based on successful engineering of related pathways, several strategies could be applied to increase the production of this compound:
Heterologous Expression: The entire biosynthetic pathway can be reconstructed in a microbial host. This has been demonstrated for key guaianolide precursors. For example, yeast was successfully engineered to produce 13-δ-guaianoic acid by introducing genes for a δ-guaiene synthase, a cytochrome P450, and two dehydrogenases. nisr.or.jp The full pathway to the guaianolide kauniolide was also reconstituted in both yeast and the plant Nicotiana benthamiana. nih.gov This approach allows for scalable and controlled production in fermenters.
Blocking Competing Pathways: The precursor FPP is a branch point for numerous metabolic pathways, including the synthesis of sterols. Down-regulating or silencing genes in competing pathways can redirect the metabolic flux towards the desired sesquiterpene lactone. researchgate.net For instance, silencing GAS genes in chicory effectively reduced the content of downstream guaianolides, demonstrating the principle of flux control. tandfonline.com
Transcription Factor Engineering: The entire biosynthetic gene cluster is often under the control of specific transcription factors. Identifying and overexpressing a master regulatory transcription factor can simultaneously up-regulate all the necessary enzymatic genes in the pathway, leading to a significant increase in product yield. conicet.gov.ar
These strategies, which have been successfully applied to compounds like artemisinin (B1665778) and parthenolide, provide a clear roadmap for the future biotechnological production of this compound and other valuable guaianolides. nih.govresearchgate.net
Analytical Methodologies for Inuchinenolide B Quantification and Detection in Research Matrices
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for the analysis of specific compounds within complex mixtures. For a sesquiterpene lactone like Inuchinenolide B, liquid chromatography is predominantly used, offering high resolution and compatibility with various detectors.
High-Performance Liquid Chromatography (HPLC) with various detection modes (e.g., UV, DAD)
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the simultaneous quantification of multiple sesquiterpene lactones in plant extracts, such as those from the Inula genus. nih.gov When coupled with a Diode Array Detector (DAD) or a variable wavelength UV detector, HPLC provides a robust and reproducible method for quality control and phytochemical analysis. nih.govrsc.org
The separation is typically achieved using a reversed-phase column, most commonly a C18 column. nih.govresearchgate.netnih.gov The mobile phase often consists of a gradient mixture of acetonitrile (B52724) and water, which allows for the effective separation of compounds with varying polarities. nih.govrsc.org Detection for sesquiterpene lactones is generally set at a wavelength around 210 nm, which corresponds to the n→π* transition of the α,β-unsaturated γ-lactone moiety common to this class of compounds. nih.govnih.gov
Method validation for HPLC-DAD analysis typically involves assessing linearity, precision, accuracy, and recovery to ensure the results are reliable. rsc.orge-nps.or.kr Linearity is confirmed by generating a calibration curve with a high correlation coefficient (r² > 0.999). rsc.org Precision is evaluated through intra- and inter-day variability assessments, which should exhibit a low relative standard deviation (RSD), while accuracy is often determined through recovery studies. rsc.orge-nps.or.kr
Table 1: Representative HPLC-DAD Parameters for Sesquiterpene Lactone Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | Gradient of Acetonitrile and Water rsc.org |
| Flow Rate | 1.0 mL/min nih.govrsc.org |
| Detection Wavelength | 210 nm nih.govnih.gov |
| Column Temperature | Ambient or controlled (e.g., 25°C) e-nps.or.kr |
| Injection Volume | 10-20 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitivity and Specificity
For applications requiring higher sensitivity and specificity, particularly in complex biological matrices like plasma or serum, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. bioanalysis-zone.comnih.gov This technique combines the powerful separation capabilities of liquid chromatography with the precise detection and structural elucidation abilities of tandem mass spectrometry. nih.gov
LC-MS/MS offers significant advantages over conventional HPLC-UV methods. Its superior sensitivity allows for the quantification of analytes at very low concentrations (ng/mL or pg/mL), and it requires smaller sample volumes. nih.gov The high selectivity of MS/MS, especially when operated in Multiple Reaction Monitoring (MRM) mode, minimizes interference from co-eluting matrix components, a common issue in bioanalysis known as the matrix effect. nih.govchromatographyonline.com This ensures that the measurement is highly specific to the target analyte, this compound.
The development of an LC-MS/MS method involves optimizing chromatographic conditions to separate the analyte from matrix components and fine-tuning mass spectrometer parameters (e.g., ionization source, collision energy) to achieve the most stable and intense signal for the specific analyte. nih.govresearchgate.net Although not specifically detailed for this compound in the reviewed literature, the application of UPLC-ESI-QTOF MS/MS for the identification of other sesquiterpene lactones in Inula extracts demonstrates the utility of this platform for the analysis of this class of compounds. nih.gov
Table 2: Advantages of LC-MS/MS for this compound Analysis
| Feature | Advantage |
|---|---|
| High Sensitivity | Enables detection and quantification of trace amounts of the compound in biological samples. nih.gov |
| High Specificity | Minimizes interferences from complex matrix components, leading to more accurate results. nih.gov |
| Structural Information | Provides mass-to-charge ratio and fragmentation data that can confirm the identity of the analyte. |
| Small Sample Volume | Requires minimal amounts of sample, which is critical when sample availability is limited. nih.gov |
| Wide Dynamic Range | Allows for quantification across a broad range of concentrations. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov However, compounds with low volatility and high polarity, such as the sesquiterpene lactone this compound, are not directly suitable for GC analysis. To overcome this limitation, a chemical derivatization step is required to convert the non-volatile analyte into a more volatile and thermally stable derivative. nih.gov
The most common derivatization technique for compounds containing hydroxyl groups is silylation. mdpi.com This process involves replacing the active hydrogen in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. nih.gov The resulting TMS-ether of this compound would be significantly more volatile, allowing it to be vaporized and passed through the GC column for separation.
Following separation by the GC, the derivatives are ionized and detected by the mass spectrometer, which provides a fragmentation pattern that can be used for identification and quantification. mdpi.com While a powerful tool, the need for derivatization adds complexity to the sample preparation process and requires careful optimization to ensure complete and reproducible reactions. nih.gov
Table 3: General Workflow for GC-MS Analysis of Non-Volatile Compounds like this compound
| Step | Description |
|---|---|
| 1. Extraction | Isolation of this compound from the research matrix. |
| 2. Derivatization | Reaction with a silylating agent (e.g., MSTFA) to increase volatility. nih.gov |
| 3. GC Separation | Injection of the derivatized sample into the GC system for chromatographic separation based on boiling point and polarity. |
| 4. MS Detection | Ionization and fragmentation of the derivatized analyte, followed by detection based on mass-to-charge ratio. |
| 5. Data Analysis | Quantification based on peak area and comparison to a calibration curve. |
Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. By utilizing columns packed with sub-2 µm particles, UPLC systems operate at much higher pressures than traditional HPLC systems. mdpi.com This results in dramatically improved resolution, greater sensitivity, and significantly shorter analysis times. mdpi.comnih.gov
For the analysis of complex phytochemical matrices like Inula extracts, UPLC can provide superior separation of closely related sesquiterpene lactones in a fraction of the time required by conventional HPLC. nih.gov A qualitative analysis of an Inula helenium fraction using a UPLC system coupled to a mass spectrometer demonstrated its effectiveness in separating multiple sesquiterpene lactones. nih.gov The increased speed of UPLC allows for higher sample throughput, making it an ideal technique for screening large numbers of samples or for time-sensitive analyses. phcog.com The enhanced resolution can also aid in separating this compound from isomeric or structurally similar compounds that might co-elute in an HPLC system.
Table 4: Comparison of UPLC and HPLC for Phytochemical Analysis
| Feature | HPLC | UPLC |
|---|---|---|
| Particle Size | 3 - 5 µm | < 2 µm mdpi.com |
| Operating Pressure | Lower (up to 6,000 psi) | Higher (up to 15,000 psi) mdpi.com |
| Analysis Time | Longer | Shorter (Rapid Analysis) mdpi.comnih.gov |
| Resolution | Good | Excellent / Higher mdpi.com |
| Sensitivity | Good | Higher mdpi.com |
| Solvent Consumption | Higher | Lower |
Spectroscopic Methods for Quantification
Spectroscopic methods measure the interaction of electromagnetic radiation with an analyte. While often used for structural elucidation, certain spectroscopic techniques can also be applied for quantification.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple, cost-effective, and rapid technique for the quantification of compounds that absorb light in the UV or visible range. researchgate.net The quantification is based on the Beer-Lambert law, which states that there is a linear relationship between the absorbance of a solution and the concentration of the absorbing species. youtube.com A calibration curve is typically constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). nih.gov
For a pure sample of this compound, UV-Vis spectrophotometry could be used for quantification by measuring its absorbance, likely in the 200-220 nm range, characteristic of the α,β-unsaturated γ-lactone chromophore. However, the major limitation of this technique is its lack of specificity. researchgate.netnih.gov When analyzing complex mixtures such as crude plant extracts, many other compounds (e.g., other sesquiterpenoids, flavonoids, phenolic acids) will also absorb light in the same UV region. nih.gov This spectral overlap makes it impossible to selectively quantify this compound without extensive prior purification. Therefore, UV-Vis spectrophotometry is not suitable for the direct quantification of this compound in unrefined research matrices and is best applied to purified samples or in combination with a separation technique like HPLC. researchgate.netnih.gov
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that could potentially be applied to the analysis of this compound, provided the compound possesses intrinsic fluorescent properties or can be derivatized with a fluorescent tag. The methodology would involve exciting the molecule at a specific wavelength of light and measuring the emitted light at a longer wavelength. The intensity of the emitted fluorescence would be proportional to the concentration of this compound in the sample.
However, there is currently no published research detailing the intrinsic fluorescence of this compound or describing a validated fluorescence spectroscopy method for its quantification. Such a study would need to determine the optimal excitation and emission wavelengths, investigate the influence of solvent polarity and pH on the fluorescence signal, and assess potential interference from other compounds in the sample matrix.
Method Validation in Academic Research
Any quantitative analytical method developed for this compound would require rigorous validation to ensure the reliability and accuracy of the results. researchgate.net The key parameters for method validation, as established by international guidelines, include selectivity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Selectivity: The method's ability to differentiate and quantify this compound in the presence of other components is crucial. This would be assessed by analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of this compound.
Accuracy: Accuracy reflects the closeness of the measured value to the true value. It would be determined by spiking a known amount of this compound into a blank matrix and calculating the percentage of recovery. researchgate.net
Precision: This parameter measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is typically expressed as the relative standard deviation (RSD) of a series of measurements and is evaluated at two levels: repeatability (short-term precision) and intermediate precision (within-laboratory variations). researchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. globalresearchonline.net These are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. globalresearchonline.net
Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. globalresearchonline.net
While these are the standard parameters for method validation, no specific validation data for any analytical method for this compound has been reported in the scientific literature.
Sample Preparation Techniques for Complex Biological Matrices
The accurate quantification of this compound in complex biological matrices such as tissue extracts, cell lysates, and preclinical biofluids would necessitate effective sample preparation to remove interfering substances and concentrate the analyte. nih.govrdd.edu.iq The choice of technique depends on the physicochemical properties of this compound and the nature of the biological matrix. nih.gov
Commonly used sample preparation techniques include:
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids. orientjchem.org The selection of an appropriate organic solvent would be critical for the efficient extraction of this compound from an aqueous biological sample. chromatographyonline.com
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively adsorb the analyte from the sample matrix, after which interfering components are washed away, and the analyte is eluted with a suitable solvent. orientjchem.org
Protein Precipitation (PPT): For samples with high protein content, such as plasma or serum, PPT is often employed to remove proteins that can interfere with the analysis. chromatographyonline.com This is typically achieved by adding an organic solvent or an acid.
The development of a sample preparation protocol for this compound would involve optimizing various parameters, such as the choice of extraction solvent, pH, and sorbent material, to achieve high recovery and a clean extract. Currently, there are no published studies detailing a specific sample preparation method for this compound from any biological matrix.
Preclinical Pharmacokinetic and Pharmacodynamic Research of Inuchinenolide B
Absorption Studies in Animal Models (e.g., gastrointestinal absorption, bioavailability)
Without specific experimental data for Inuchinenolide B, it is not possible to provide a quantitative assessment of its absorption characteristics. Such studies would typically involve administering a defined dose of this compound to animal models and analyzing plasma samples at various time points.
Table 1: Bioavailability Data for this compound in Animal Models
| Animal Model | Dosing Route | Bioavailability (%) | Source |
|---|---|---|---|
| Data Not Available |
Distribution Profile in Animal Tissues and Organs (e.g., tissue distribution studies)
Information regarding the tissue distribution profile of this compound in animal models has not been detailed in the reviewed scientific literature. Tissue distribution studies are fundamental in preclinical research to understand how a compound distributes throughout the body and to identify potential target organs or sites of accumulation. mdpi.commdpi.com These studies typically involve administering the compound to animals, often radiolabeled, and then measuring its concentration in various tissues and organs such as the liver, kidneys, heart, lungs, spleen, and brain at different time points. mdpi.comnih.govdovepress.com
The volume of distribution (Vd) is a key pharmacokinetic parameter derived from these studies, which provides an indication of the extent of drug distribution into tissues compared to the plasma. dovepress.commerckmanuals.com A high Vd suggests extensive tissue distribution. For this compound, without specific experimental data, its tissue distribution pattern remains uncharacterized.
Table 2: Tissue Distribution of this compound in a Representative Animal Model
| Tissue/Organ | Concentration (e.g., ng/g) | Time Point (e.g., hours) | Source |
|---|---|---|---|
| Data Not Available | |||
| Data Not Available | |||
| Data Not Available |
Metabolism Pathways and Metabolite Identification in Preclinical Systems (e.g., in vitro hepatic metabolism, metabolite identification)
The metabolic pathways of this compound and the identification of its metabolites in preclinical systems have not been extensively reported. Drug metabolism studies are crucial to understand how the body chemically modifies a compound, which can affect its efficacy and safety. nih.gov These investigations are often initiated using in vitro systems like liver microsomes or hepatocytes from different species (e.g., rat, mouse, human) to identify the primary metabolic routes. mdpi.comevotec.comfrontiersin.org Common metabolic reactions include oxidation, reduction, hydrolysis, and conjugation.
The identification of metabolites is typically carried out using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). nih.gov Understanding the metabolic profile helps in predicting potential drug-drug interactions and explaining differences in toxicity and efficacy between species. nih.gov For this compound, the specific enzymes involved in its metabolism and the structures of its metabolites are currently unknown based on the available literature.
Table 3: Identified Metabolites of this compound in In Vitro Systems
| In Vitro System | Metabolite ID | Proposed Biotransformation | Source |
|---|---|---|---|
| Data Not Available |
Excretion Routes and Clearance Mechanisms in Animal Models
There is a lack of specific data concerning the excretion routes and clearance mechanisms of this compound in animal models. Excretion studies are performed to determine how a drug and its metabolites are eliminated from the body, with the primary routes being renal (urine) and fecal (via biliary excretion). dovepress.commdpi.comnih.gov These studies often involve administering a radiolabeled compound to animals and measuring the radioactivity in urine and feces collected over a period of time. dovepress.commdpi.com
Clearance (CL) is a measure of the body's efficiency in eliminating a drug and is a critical parameter for determining dosing regimens. merckmanuals.comeuropa.eufda.gov It is the volume of plasma cleared of the drug per unit of time. Total body clearance is the sum of renal and non-renal (primarily hepatic) clearance. Without experimental data, the primary excretion pathways and the clearance rate for this compound remain to be determined.
Table 4: Excretion and Clearance Data for this compound in Animal Models
| Animal Model | Route of Excretion | % of Dose Excreted | Clearance Rate (e.g., mL/min/kg) | Source |
|---|---|---|---|---|
| Data Not Available |
Preclinical Dose-Response Relationships and Efficacy in Animal Models
While some compounds from the Inula genus have shown anti-inflammatory or cytotoxic activities, specific preclinical dose-response studies and efficacy data for this compound in animal models are not well-documented in the available literature. nih.govmdpi.com Dose-response studies are essential to establish the relationship between the dose of a drug and its pharmacological effect. nih.govecancer.org These studies help determine the potency (the amount of drug needed to produce an effect) and the maximal efficacy (the maximum effect the drug can produce). researchgate.netmdpi.com
Efficacy studies in animal models of disease (e.g., inflammation or cancer models) are critical for demonstrating the therapeutic potential of a new compound. jameslindlibrary.orgjax.orgnih.govfip.org Such studies would involve administering different doses of this compound to disease-induced animals and measuring relevant biological endpoints. The absence of such published data for this compound means its in vivo efficacy and the doses at which it may be effective are currently unknown.
Table 5: Preclinical Efficacy of this compound in an Animal Model
| Animal Model | Disease Model | Dose | Efficacy Outcome | Source |
|---|---|---|---|---|
| Data Not Available |
Advanced Research Techniques and Future Perspectives in Inuchinenolide B Studies
Application of Omics Technologies in Response to Inuchinenolide B
The holistic and integrative approach of systems biology, powered by "omics" technologies, offers a profound lens through which to understand the complex interactions of this compound with biological systems. nih.gov These high-throughput methods can provide comprehensive data on the global changes occurring within a cell or organism upon treatment. biobide.comhumanspecificresearch.org
Metabolomics: This technology profiles the complete set of small-molecule metabolites in a biological sample. mdpi.com For this compound, metabolomics could elucidate the specific metabolic pathways that are perturbed in cancer cells upon treatment, offering clues to its mechanism of action and identifying potential biomarkers of response. unl.pt
Proteomics: The large-scale study of proteins, proteomics can identify which proteins physically interact with this compound or whose expression levels change significantly after exposure. This is crucial for identifying direct molecular targets and downstream effector proteins.
Transcriptomics: By analyzing the complete set of RNA transcripts, transcriptomics reveals how this compound alters gene expression. biobide.com Transcriptome-wide expression profiling has been used to identify genes involved in DNA damage response and cell cycle arrest in response to other compounds, a strategy directly applicable to this compound. researchgate.net For instance, studies on the Inula genus have already employed transcriptomic approaches to identify genes involved in sesquiterpene biosynthesis. researchgate.net
These technologies, when used in concert, can build a comprehensive picture of the compound's biological impact, moving beyond a single-target-single-outcome model. mdpi.com
Table 1: Potential Applications of Omics Technologies in this compound Research
| Omics Technology | Primary Focus | Potential Application for this compound | Expected Outcome |
|---|---|---|---|
| Metabolomics | Metabolites | Profiling metabolic changes in cancer cells after treatment. | Identification of perturbed metabolic pathways and potential biomarkers. |
| Proteomics | Proteins | Identifying protein binding partners and changes in protein expression. | Discovery of direct molecular targets and downstream signaling pathways. |
| Transcriptomics | RNA Transcripts | Analyzing global gene expression changes in response to the compound. | Understanding regulatory networks and cellular processes affected by this compound. |
Nanotechnology-Based Delivery Systems for Enhanced Research Applications
A significant hurdle in the preclinical development of many natural products is their poor solubility, stability, or non-specific biodistribution. Nanotechnology offers a powerful toolkit to overcome these challenges. While specific research into nano-formulations for this compound is not yet prominent, the potential is substantial for in vitro and in vivo preclinical studies. dokumen.pub Nanocarriers such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles could be engineered to encapsulate this compound, thereby improving its aqueous solubility and protecting it from premature degradation. Furthermore, these nanoparticles can be surface-functionalized with targeting ligands (e.g., antibodies, peptides) to direct the compound specifically to cancer cells, enhancing its efficacy while minimizing potential off-target effects in preclinical models.
Co-crystallization and Protein-Ligand Complex Structural Studies to Validate Targets
The definitive validation of a drug's molecular target often comes from visualizing the direct interaction between the compound and its protein partner at an atomic level. X-ray crystallography of a co-crystallized protein-ligand complex provides this ultimate proof. For this compound, which has demonstrated cytotoxic effects, a key future direction is the identification of its direct protein target(s). nih.govresearchgate.net Once a putative target is identified through methods like proteomics, co-crystallization studies would be the gold standard for validation. Successfully obtaining a high-resolution structure of this compound bound to its target would not only confirm the mechanism of action but also provide a structural blueprint for the rational design of more potent and selective analogues.
Bio-conjugation and Prodrug Strategies for Research Tool Development
To better probe the biological activity of this compound, it can be chemically modified to create sophisticated research tools. Bio-conjugation involves attaching another molecule (e.g., a fluorescent dye, biotin, or a photo-affinity label) to the compound. An this compound-fluorophore conjugate, for example, could be used in cellular imaging studies to visualize its uptake, subcellular localization, and dynamic movement within live cells.
Prodrug strategies involve modifying the this compound structure to create an inactive precursor that is converted into the active compound by specific enzymes within the target cells. This approach can be used to improve properties such as cell permeability or to achieve targeted activation of the compound in a specific cellular compartment or tissue type during preclinical research.
Collaborative Research Frameworks and Interdisciplinary Approaches in Natural Product Science
The journey of a natural product from discovery to a well-characterized entity is inherently interdisciplinary. frontiersin.orgresearchgate.netnih.gov Advancing this compound research requires a collaborative framework that unites scientists from diverse fields. nih.govtandfonline.comacme-journal.org This includes:
Natural Product Chemists: For the isolation from natural sources, structural elucidation, and development of synthetic routes. nih.gov
Computational Chemists: For molecular docking studies to predict potential protein targets and to model interactions observed in structural studies.
Pharmacologists and Cell Biologists: To design and execute in vitro and in vivo experiments to determine biological activity and elucidate the mechanism of action. nih.gov
Bioinformaticians: To analyze and interpret the large datasets generated by omics technologies. nih.gov
Such integrated approaches, often facilitated by research consortia and open-source databases, are essential to efficiently tackle the complexities of natural product science and accelerate progress. ceur-ws.orgchemrxiv.orgfrontiersin.org
Identification of Novel Biological Roles and Undiscovered Therapeutic Targets (Preclinical/Discovery Phase)
The current body of research on this compound primarily highlights its cytotoxic activity against various human cancer cell lines during the preclinical discovery phase. nih.govresearchgate.net The α-methylene-γ-lactone ring is a common structural motif in sesquiterpenoids and is known to be a key functional group for their biological effects, including anticancer activity. nih.gov
Studies have reported its efficacy in cell lines such as breast cancer (MCF-7), liver cancer (HepG-2), and lung cancer (A-549). researchgate.net These findings provide a solid foundation for its role as a potential anticancer agent. However, the full spectrum of its biological roles likely extends beyond general cytotoxicity. Future preclinical research should aim to uncover novel therapeutic targets. This could involve screening this compound against broader panels of cancer cell types, or exploring its effects on other disease processes such as inflammation, where many sesquiterpenoids also show activity. nih.gov
Table 2: Reported Preclinical Cytotoxic Activity of this compound
| Cell Line | Cancer Type | Reported IC₅₀ Value (µg/mL) | Reported IC₅₀ Value (µM) | Reference |
|---|---|---|---|---|
| MCF-7 | Breast Cancer | 39.0 | ~118 | researchgate.net |
| HepG-2 | Liver Cancer | 56.6 | ~172 | researchgate.net |
| A-549 | Lung Cancer | 55.7 | ~169 | researchgate.net |
Note: IC₅₀ (half maximal inhibitory concentration) values can vary between studies due to different experimental conditions.
Challenges and Emerging Directions in this compound Research
Despite its promise, research on this compound faces several challenges inherent to the field of natural products. nih.gov These include ensuring a sustainable and consistent supply, which may necessitate the development of a total synthesis or semi-synthetic routes, and the often complex task of pinpointing its precise molecular mechanism of action.
The emerging directions for this compound research lie in the systematic application of the advanced techniques discussed herein. The future of investigation for this compound involves a shift from preliminary screening to deep mechanistic studies. By leveraging omics technologies to understand its system-wide effects, employing nanotechnology for targeted delivery, validating its targets through structural biology, and fostering interdisciplinary collaborations, the scientific community can unlock the full potential of this compound as a valuable chemical probe and a potential lead for future therapeutic development. frontiersin.orgnih.gov
Q & A
Q. How is Inuchinenolide B structurally elucidated, and what analytical techniques are critical for confirming its molecular configuration?
this compound’s structure is determined using high-resolution mass spectrometry (HRESIMS) to establish its molecular formula (e.g., C17H22O6) and NMR spectroscopy (1H, 13C, COSY, HMBC, NOESY) to assign stereochemistry and substituent positions . For example, NOESY correlations differentiate α/β-orientations of hydroxyl groups, as seen in its derivative 6α-hydroxythis compound . X-ray crystallography may supplement ambiguous cases but requires high-purity crystals.
Q. What isolation protocols are recommended for obtaining this compound from natural sources like Inula linearifolia?
The compound is isolated via sequential solvent extraction (e.g., CH2Cl2 from ethanol extracts), column chromatography (silica gel, Sephadex LH-20), and preparative HPLC . Purity is confirmed by TLC and HPLC-DAD/ELSD. Key challenges include separating structurally similar sesquiterpenoids, requiring gradient elution optimization.
Q. How should researchers design cytotoxicity assays to evaluate this compound’s bioactivity?
Use standardized cell lines (e.g., HepG-2 for liver cancer) and triplicate experiments with controls. Measure viability via MTT/WST-1 assays, reporting IC50 values with standard deviations (e.g., 72-hour exposure; see Figure 3 in ). Ensure data reproducibility by adhering to OECD guidelines for cell culture and assay conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound across studies?
Address heterogeneity using meta-analysis tools (e.g., Cochrane Review methods ). Calculate I² statistics to quantify variability (I² >50% indicates significant heterogeneity) . Potential sources include differences in cell lines, assay protocols, or compound purity. Stratify data by experimental conditions and apply random-effects models to generalize findings .
Q. What experimental strategies are effective for studying this compound’s mechanism of action in apoptosis induction?
Combine flow cytometry (Annexin V/PI staining) with proteomic profiling (Western blot for caspase-3/9, Bcl-2/Bax ratios) . For cell cycle analysis, use PI/RNase staining and FACS to identify G1/S arrest. Validate targets via siRNA knockdown or CRISPR-Cas9 in relevant pathways (e.g., PI3K/AKT) .
Q. How can computational methods enhance the study of this compound’s structure-activity relationships (SAR)?
Apply molecular docking (AutoDock Vina) to predict binding affinities with proteins like tubulin or topoisomerases. Use QSAR models to correlate substituent effects (e.g., hydroxylation at C-6) with bioactivity. Validate predictions with synthetic analogs (e.g., 6α-hydroxy derivative ) and in vitro assays .
Q. What methodologies ensure reproducibility in synthesizing this compound derivatives?
Document synthetic routes in detail, including catalyst ratios, reaction times, and purification steps. Use supporting information (SI) for extensive spectral data (≥5 derivatives) and crystallographic reports, adhering to journal guidelines like Beilstein’s requirements . Publish raw NMR/FID files in repositories (e.g., Zenodo) for peer validation .
Methodological and Ethical Considerations
Q. How should researchers address ethical concerns when translating this compound findings to preclinical trials?
Obtain ethics board approval for animal/human tissue use, following protocols in and . Disclose conflicts of interest and ensure data transparency via platforms like ClinicalTrials.gov . Adhere to ARRIVE guidelines for animal studies to minimize bias .
Q. What strategies optimize literature searches for comprehensive reviews on this compound?
Use Boolean operators in PubMed/Web of Science and hand-search grey literature (e.g., dissertations). Avoid over-reliance on Google Scholar due to recall limitations . Document search strings and inclusion/exclusion criteria using PRISMA flowcharts .
Data Presentation and Publication Standards
Q. How should researchers present complex spectral data for this compound in publications?
Include tables with δH/δC values, coupling constants, and HMBC/NOESY correlations. Use SI for full spectra, ensuring alignment with journal guidelines (e.g., Beilstein’s 15-word SI titles ). Avoid overcrowding figures; prioritize key data in the main text .
Q. What are common pitfalls in reporting cytotoxicity data, and how can they be mitigated?
Pitfalls include insufficient replicates, unvalidated cell lines, and omitted IC50 error ranges. Follow MIAME standards for microarray data or MIAPE for proteomics. Use tools like GraphPad Prism for statistical rigor (ANOVA with post-hoc tests) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
